molecular formula C23H21BrN2O4S B15027661 benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-86-0

benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15027661
CAS No.: 609795-86-0
M. Wt: 501.4 g/mol
InChI Key: JFYIDELXKIDBFX-UHFFFAOYSA-N
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Description

Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl ring. Its structure includes a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, as well as a benzyl ester at the 7-carboxylate position (Figure 1).

Properties

CAS No.

609795-86-0

Molecular Formula

C23H21BrN2O4S

Molecular Weight

501.4 g/mol

IUPAC Name

benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H21BrN2O4S/c1-14-20(22(28)30-13-15-6-4-3-5-7-15)21(17-12-16(24)8-9-18(17)29-2)26-19(27)10-11-31-23(26)25-14/h3-9,12,21H,10-11,13H2,1-2H3

InChI Key

JFYIDELXKIDBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from p-Bromoaniline

Vilsmeier-Haack Formylation

The synthesis begins with p-bromoaniline (CAS 106-40-1) undergoing Vilsmeier-Haack formylation to yield 2-amino-5-bromobenzaldehyde (CAS 102003-73-4).

  • Reagents : Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), acetonitrile.
  • Conditions : Dropwise addition of POCl₃ into DMF at 10–80°C, followed by p-bromoaniline addition and 4–6 hours of reflux.
  • Yield : 70–85% after aqueous workup and recrystallization.

Amide Formation

The formylated product reacts with phenylpropionyl chloride (CAS 645-45-4) to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide .

  • Conditions : Dichloromethane or toluene solvent, triethylamine base, 0–25°C.
  • Key Step : Nucleophilic acyl substitution confirmed by HPLC monitoring (<0.5% starting material remaining).

Cyclization with Phosphorus Oxychloride

Cyclization to form the pyrimido-thiazine core occurs via N-acyliminium ion intermediates .

  • Reagents : Excess POCl₃ (3–10 equivalents).
  • Mechanism : Intramolecular cyclization under thermodynamic control, favoring a chairlike bicyclic conformation.
  • Conditions : 20–100°C for 2–12 hours, followed by POCl₃ recovery under reduced pressure.

Esterification with Sodium Methoxide

The final step involves esterification to introduce the benzyl carboxylate group.

  • Reagents : Sodium methoxide (1–3 equivalents), methanol.
  • Yield : 65–78% after methanol pulping and purification.
Table 1: Summary of Multi-Step Synthesis
Step Reagents Conditions Yield Key Feature
1 POCl₃, DMF 10–80°C, 4–6h 70–85% Vilsmeier-Haack formylation
2 Phenylpropionyl chloride 0–25°C, 6–12h 80–90% Amide bond formation
3 POCl₃ 20–100°C, 2–12h 70–75% N-Acyliminium cyclization
4 Sodium methoxide Methanol reflux 65–78% Esterification

One-Pot Three-Component Synthesis

Reaction Design

An alternative route employs a one-pot reaction of thiourea , α-haloketones , and dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD).

  • Mechanism : Michael addition followed by cyclocondensation.
  • Advantage : Reduced purification steps, 76–91% yields for analogous pyrimido-thiazines.

Optimization Challenges

  • Side Reactions : β-Elimination competes in kinetically unfavorable conditions (e.g., 6,5-membered ring formation).
  • Mitigation : Use of polar aprotic solvents (DMF, DMSO) and excess thiourea to drive cyclization.

Solid-Phase Synthesis for Analog Exploration

Resin-Bound Intermediate

Patent data (EP0409223A2) describes solid-phase synthesis using Wang resin -linked aminothiazoles.

  • Steps :
    • Resin activation with bromoacetic acid.
    • Coupling with 5-bromo-2-methoxyphenylacetic acid.
    • Cyclative cleavage using POCl₃ to release the target compound.
  • Yield : 60–70% with >90% purity by HPLC.

Stereochemical Control and Analytical Validation

Diastereoselectivity

The bicyclic scaffold forms a single diastereomer due to:

  • Chairlike Conformation : Lower energy than twist-boat forms (ΔG = 1.5 kcal/mol).
  • X-ray Crystallography : Confirmed cis configuration at bridged head hydrogen (Figure 2 in).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
  • NMR : Characteristic signals at δ 7.62 (aromatic H) and δ 13.14 (NH) in DMSO-d₆.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Potassium carbonate reused in cyclization steps (up to 5 cycles).
  • Byproduct Management : β-Elimination byproducts (e.g., enamide 17 ) minimized via temperature control.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced analogs with modified functional groups.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling pathways.

    DNA Intercalation: Intercalating into DNA, leading to inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Key structural features :

  • Pyrimido-thiazine core : A bicyclic system combining pyrimidine and thiazine rings, contributing to planarity and hydrogen-bonding capabilities.
  • Electron-withdrawing groups : The 5-bromo substituent enhances electrophilic reactivity, while the 2-methoxy group modulates solubility and steric interactions.
  • Benzyl ester : Likely influences lipophilicity and bioavailability compared to other ester derivatives.

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

The target compound’s closest analogues differ in the ester moiety at the 7-carboxylate position.

Compound Name Ester Group Molecular Weight Key Substituents Reported Applications
Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Benzyl ~503.3 g/mol 5-Br, 2-OCH₃, 8-CH₃ Not explicitly reported
2-Methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-Methoxyethyl ~471.3 g/mol 5-Br, 2-OCH₃, 8-CH₃ Intermediate in drug synthesis
Ethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Ethyl ~441.3 g/mol 5-Br, 2-OCH₃, 8-CH₃ Crystallographic studies
2-Methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-Methylpropyl ~483.4 g/mol 5-Br, 2-OCH₃, 8-CH₃ No data available

Key Observations :

  • Synthetic utility : Ethyl and 2-methoxyethyl esters are often intermediates for further functionalization, whereas benzyl esters may serve as protective groups in multi-step syntheses.

Comparison with Thiazolo-Pyrimidine Derivatives

Compounds with thiazolo[3,2-a]pyrimidine cores share structural similarities but differ in ring fusion and substitution patterns:

Compound Name Core Structure Substituents Biological Activity
Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Acetoxyphenyl, 2-bromobenzylidene Anticancer (in vitro studies)
This compound Pyrimido[2,1-b][1,3]thiazine 5-Br, 2-OCH₃, benzyl ester Underexplored

Key Differences :

  • Ring fusion : The pyrimido-thiazine core allows for greater conformational flexibility compared to the rigid thiazolo-pyrimidine system.
  • Bioactivity: Thiazolo-pyrimidine derivatives have demonstrated anticancer activity in vitro, attributed to their ability to intercalate DNA or inhibit kinases .

Physicochemical and Crystallographic Insights

  • Hydrogen bonding : The pyrimido-thiazine core and ester groups facilitate hydrogen-bonding networks, as seen in related structures refined using SHELX .
  • Crystallographic data : Ethyl and 2-methoxyethyl analogues have been characterized via X-ray diffraction, revealing planar aromatic systems and chair-like conformations in the thiazine ring .

Challenges :

  • Regioselectivity : Bromine and methoxy groups on the phenyl ring may direct electrophilic substitution during synthesis.
  • Purification : High molecular weight and lipophilicity complicate chromatographic separation.

Biological Activity

Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. Its complex structure suggests potential pharmacological properties that warrant detailed investigation into its biological activities. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

The compound features several notable structural elements:

  • Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Bromo and Methoxy Substituents : These groups are hypothesized to enhance biological activity through specific interactions with biological targets.
  • Carboxylate Group : Contributes to solubility and potential ionic interactions with proteins.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in this class may inhibit the growth of various pathogens. Specific mechanisms may include interference with cell wall synthesis or inhibition of nucleic acid synthesis.
  • Anticancer Properties : The compound shows promise in cancer treatment by potentially inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor progression.
  • Anti-inflammatory Effects : Some derivatives of pyrimido-thiazine compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, structural features suggest interactions with:

  • Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Possible binding to specific receptors that modulate cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrimido-thiazine derivatives is useful:

Compound NameStructural FeaturesBiological Activity
Benzyl 8-methyl-4-oxo-6-thien-2-yl-pyrimido derivativeThienyl substitutionAntimicrobial
Benzyl 6-(4-methoxyphenyl)-8-methyl derivativeMethoxy substitutionAnticancer
Benzyl 6-(4-butoxyphenyl)-8-methyl derivativeButoxy substitutionAnti-inflammatory

The unique bromo and methoxy substitutions in benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl derivative may enhance its biological activity compared to other derivatives in the class.

Case Studies

Recent studies have explored various aspects of the compound's biological activity:

  • Antimicrobial Efficacy : A study reported that derivatives similar to benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Research : Another investigation highlighted that certain analogs induced significant apoptosis in cancer cell lines through caspase activation pathways .
  • Inflammation Studies : Research indicated that related compounds could reduce levels of inflammatory markers in vitro, suggesting a potential therapeutic role for inflammatory diseases .

Q & A

Q. What are the key steps for synthesizing and characterizing this compound?

The synthesis typically involves multi-step condensation reactions. For example, analogous pyrimido-thiazine derivatives are synthesized by refluxing intermediates (e.g., substituted pyrimidines or thiazoles) with aldehydes in glacial acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol . Characterization includes:

  • Melting point determination to assess purity.
  • Single-crystal X-ray diffraction for structural validation (space group, unit cell parameters, and intermolecular interactions) .
  • Spectroscopic techniques (e.g., IR for functional groups, 1H NMR^1 \text{H NMR} for proton environments).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer (e.g., Bruker AXS), followed by structure solution using SHELXS/SHELXD and refinement with SHELXL . Key parameters include:

  • R-factor (< 0.05 for high-quality data).
  • Hydrogen bonding and torsion angles to validate molecular geometry .
  • ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths or angles) be resolved?

Discrepancies may arise from disorder, twinning, or thermal motion. Mitigation strategies include:

  • Multi-scan absorption corrections to refine data accuracy.
  • Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers .
  • DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries . Example: A deviation in the pyrimido-thiazine ring puckering (e.g., flattened boat conformation) can be analyzed using Cremer-Pople puckering parameters .

Q. What methodologies are used to analyze hydrogen bonding patterns in the crystal lattice?

Hydrogen bonding networks are characterized via:

  • Graph set analysis (e.g., D(2)\mathbf{D}(2) or R22(8)\mathbf{R}_2^2(8) motifs) to classify interaction types .
  • C—H···O/O—H···O bifurcation studies to identify chain-forming interactions .
  • Mercury CSD software for visualizing 3D packing and quantifying interaction distances/angles.

Q. How is the conformational flexibility of the pyrimido-thiazine ring system evaluated?

The non-planar nature of the ring is quantified using:

  • Cremer-Pople puckering coordinates (QQ, θ\theta, ϕ\phi) to describe deviations from planarity .
  • Torsion angle analysis (e.g., C6–C5–N2–C9) to assess boat vs. chair conformations .
  • Molecular dynamics simulations (e.g., AMBER) to study ring puckering under varying conditions.

Q. What strategies optimize synthetic yield while minimizing side products?

Yield improvement involves:

  • Reaction stoichiometry tuning (e.g., excess sodium acetate to drive condensation).
  • Solvent optimization (e.g., acetic acid/acetic anhydride mixtures for controlled reactivity) .
  • Microwave-assisted synthesis to reduce reaction time and byproduct formation. Purity is confirmed via HPLC-MS and elemental analysis .

Methodological Notes

  • Software Tools : SHELX , ORTEP-3 , Mercury CSD.
  • Data Validation : Cross-check crystallographic data with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles.
  • Advanced Techniques : Pair experimental data with DFT or MD simulations for mechanistic insights into reactivity or conformational stability.

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